2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the aminoethyl group and carboxylic acid moiety adds to its chemical functionality and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-benzofuran-6-carboxylic acid as the starting material.
Amination Reaction: The carboxylic acid group is first converted to an amine group through amination. This can be achieved using reagents such as thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, followed by reaction with ethylenediamine to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and controlled reaction conditions are used to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The benzofuran core can undergo oxidation reactions, typically at the furan ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and sulfonates can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzofuran, such as benzofurans with hydroxyl or carbonyl groups.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Compounds where the aminoethyl group is replaced by other functional groups.
Mechanism of Action
Target of Action
Benzofuran compounds are known to exhibit a wide array of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives are known to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Benzofuran-6-carboxylic acid is known to be a reagent in the development of potent lfa-1/icam antagonist sar 118, an ophthalmic solution for treating dry eyes .
Scientific Research Applications
2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, it can be employed in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
2-(2-Aminoethyl)benzofuran-5-carboxylic acid: A structural analog with a different position of the carboxylic acid group.
2-(2-Aminoethyl)benzofuran-7-carboxylic acid: Another positional isomer with the carboxylic acid group at a different position on the benzofuran ring.
2-(2-Aminoethyl)benzofuran-6-carboxylic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness: 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the aminoethyl group and the carboxylic acid moiety in the 1-position of the benzofuran ring sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-4-3-9-5-7-1-2-8(11(13)14)6-10(7)15-9;/h1-2,5-6H,3-4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSRIPDBLPIHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.